molecular formula C18H18N2O4 B5381320 3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

Cat. No. B5381320
M. Wt: 326.3 g/mol
InChI Key: SVZHHZSVQPXTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and has been synthesized using different methods.

Scientific Research Applications

3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is not fully understood. However, studies have suggested that this compound can inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It can also induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It can modulate the expression of genes that are involved in the regulation of cell growth and differentiation. It can also regulate the activity of various signaling pathways that are implicated in the development of cancer.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide in lab experiments is its potential application in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on 3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide. One of the significant areas of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases such as inflammatory disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in cancer research and anti-inflammatory therapy have gained significant attention in the scientific community. The development of more efficient synthesis methods and further studies on its mechanism of action and potential side effects are needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of 3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide has been reported by various researchers. One of the commonly used methods involves the reaction of 3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.

properties

IUPAC Name

3-acetamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-3-4-13(9-15(11)19-12(2)21)18(22)20-14-5-6-16-17(10-14)24-8-7-23-16/h3-6,9-10H,7-8H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZHHZSVQPXTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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